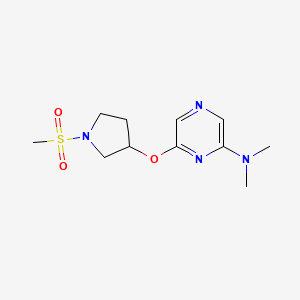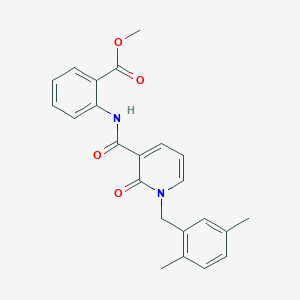![molecular formula C15H12Cl3NO6S B2546957 2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 380341-89-9](/img/structure/B2546957.png)
2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,4-Dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a chemically synthesized molecule that may share some structural similarities with the compounds discussed in the provided papers. Although the exact compound is not directly studied in these papers, insights can be drawn from the structural analysis and properties of related compounds.
Synthesis Analysis
The synthesis of related compounds involves the formation of hydrogen-bonded dimers and the presence of substituents on the benzene ring which can influence the overall molecular conformation. For instance, in the synthesis of 2-(diphenylphosphinoyl)benzoic acid, a hydrogen-bonded dimer is formed between the phosphoryl oxygen atom and the hydroxyl group of the benzoic acid moiety . This suggests that in synthesizing the compound of interest, similar hydrogen bonding might be expected if a benzoic acid moiety is present.
Molecular Structure Analysis
The molecular structure of related compounds shows that the presence of substituents like chlorine can significantly affect the molecular conformation. For example, the crystal structure of 2-(2,6-dichlorophenylcarbamoyl)benzoic acid reveals that the molecules form centrosymmetric hydrogen-bonded cyclic dimers, and the dihedral angles between the benzene rings and substituents are relatively small, indicating a planar structure . This information can be extrapolated to suggest that the dichloro substituents in the compound of interest may also promote a planar conformation.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the compounds, they do provide insights into the reactivity of the benzoic acid moiety and the influence of substituents. The presence of electron-withdrawing groups such as chlorine can affect the acidity of the benzoic acid and its reactivity in forming salts or cocrystals .
Physical and Chemical Properties Analysis
The physical properties such as crystal structure and polymorphism are highlighted in the papers. For example, the polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid are studied, which indicates that the compound can exist in multiple forms and that substituents can influence its ability to form cocrystals . This suggests that the compound of interest may also exhibit polymorphism and have the potential to form cocrystals or salts depending on the conditions and reactants involved.
科学的研究の応用
Polymer Synthesis and Properties
- Polymer Applications : High molecular weight poly(2,5-benzophenone) derivatives, synthesized from dichlorobenzoyl chloride and aromatic compounds, exhibit properties like organosolubility and thermal stability. Sulfonation introduces sulfonic acid moieties, enhancing ion exchange capacities and proton conductivities, useful in polymer blends and glass fabric supports (Ghassemi & Mcgrath, 2004).
Environmental Toxicology
- Toxicity Assessment : Benzoic acid derivatives, including chlorobenzoic and methoxybenzoic acids, exhibit varying degrees of toxicity. They impact the hepatorenal system, with chlorine-containing derivatives showing more pronounced effects. Such derivatives are essential in understanding environmental and occupational health risks (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Photodegradation Studies
- Environmental Fate of Chlorinated Compounds : Studies on polychlorinated diphenyl sulfides (PCDPSs) reveal the influence of environmental factors like pH and humic acid on their degradation. Understanding these interactions is key to managing the environmental impact of such compounds (Ge, Wang, Li, Wang, Wang, Qu, & Wang, 2019).
Chemical Synthesis and Reactions
- Chemical Compound Synthesis : Research into the synthesis of various benzophenone and benzoic acid derivatives aids in the development of new chemicals with potential applications in industry and pharmaceuticals. These studies include exploring different reaction pathways and product properties (Mayershofer, Nuyken, & Buchmeiser, 2006).
Water Treatment and Purification
- Water Purification : Investigations into the purification of water using photocatalytic degradation of organic compounds (like benzoic acid derivatives) in the presence of titanium dioxide under UV light provide insights into effective water treatment methods (Matthews, 1990).
Analytical Chemistry
- Analytical Method Development : Development of new analytical methods for detecting chlorophenoxy acid herbicides in water showcases the importance of benzoic acid derivatives in environmental monitoring and analysis (Catalina, Dallüge, Vreuls, & Brinkman, 2000).
Safety and Hazards
特性
IUPAC Name |
2,4-dichloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO6S/c1-24-12-6-13(25-2)11(5-9(12)17)19-26(22,23)14-3-7(15(20)21)8(16)4-10(14)18/h3-6,19H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRALVIQOKBQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2546883.png)
![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)




![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2546897.png)